Superior LDL Cholesterol Reduction: Ciprofibrate vs. Bezafibrate in Type II Hyperlipidemia
In a multicenter, parallel-group study of 174 patients with type II hyperlipidemia, ciprofibrate (100 mg once daily) demonstrated a significantly greater reduction in low-density lipoprotein (LDL) cholesterol compared to sustained-release bezafibrate (400 mg once daily) after eight weeks of treatment [1].
| Evidence Dimension | LDL Cholesterol Reduction |
|---|---|
| Target Compound Data | -22.4% (Ciprofibrate 100 mg/day) |
| Comparator Or Baseline | -17.2% (Bezafibrate 400 mg/day) |
| Quantified Difference | 5.2 percentage points (greater reduction) |
| Conditions | 174 patients with type II hyperlipidaemia; 8-week multicenter, open, parallel-group study; once-daily dosing [1] |
Why This Matters
This demonstrates that ciprofibrate offers superior LDL cholesterol lowering compared to bezafibrate, which is a key differentiator for targeting atherogenic dyslipidemia.
- [1] Betteridge DJ, O'Bryan-Tear CG. Comparative efficacy and safety of ciprofibrate and sustained-release bezafibrate in patients with type II hyperlipidaemia. Postgrad Med J. 1996 Dec;72(854):739-43. View Source
